USC-087 was synthesized from commercially available starting materials, including hexadecyloxypropyl phosphonate and Boc-L-tyrosine. The synthesis was performed following a method developed by McKenna et al., with further purification conducted at the University of Southern California laboratory using automated flash chromatography techniques .
The synthesis of USC-087 involves several key steps:
Technical details reveal that the final product was characterized using various analytical techniques including NMR, NMR, and mass spectrometry, confirming its identity and purity levels exceeding 99% .
The molecular structure of USC-087 can be described as follows:
Data from NMR spectroscopy indicates the presence of characteristic peaks corresponding to the aromatic protons of the tyrosine residue and the aliphatic protons from the hexadecyl chain .
USC-087 undergoes several chemical reactions relevant to its function:
Technical details about these reactions include kinetic studies that assess the rate of conversion and the resulting pharmacokinetics in vivo .
The mechanism of action for USC-087 involves several steps:
Data from studies indicate that USC-087 exhibits significant antiviral activity against various adenovirus strains, particularly in immunocompromised animal models .
USC-087 has significant potential applications in scientific research and clinical settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4